molecular formula C7H13NO2 B074694 Ethyl 3-(Dimethylamino)acrylate CAS No. 1117-37-9

Ethyl 3-(Dimethylamino)acrylate

Cat. No.: B074694
CAS No.: 1117-37-9
M. Wt: 143.18 g/mol
InChI Key: MVUMJYQUKKUOHO-AATRIKPKSA-N
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Description

Ethyl 3-(Dimethylamino)acrylate is an organic compound with the molecular formula C7H13NO2. It is a widely used quaternary amine acrylate, characterized by the presence of ester, olefin, and amine functional groups. This compound is known for its versatility in various chemical reactions and applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(Dimethylamino)acrylate can be synthesized through several methods. One common approach involves the reaction of ethyl acrylate with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of ethyl trans-3-dimethylaminoacrylate often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions but are optimized for higher yields and efficiency. The use of advanced catalysts and reaction monitoring systems ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(Dimethylamino)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of substituted acrylates .

Scientific Research Applications

Ethyl 3-(Dimethylamino)acrylate is extensively used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of ethyl trans-3-dimethylaminoacrylate involves its interaction with various molecular targets. The compound’s ester and amine groups allow it to participate in a range of biochemical pathways. It can act as a substrate for enzymes, facilitating the formation of new chemical bonds and modifications .

Comparison with Similar Compounds

Comparison: Ethyl 3-(Dimethylamino)acrylate stands out due to its unique combination of ester, olefin, and amine functional groups. This combination allows it to participate in a broader range of chemical reactions compared to its analogs. Additionally, its trans configuration provides distinct reactivity and stability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl (E)-3-(dimethylamino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-4-10-7(9)5-6-8(2)3/h5-6H,4H2,1-3H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUMJYQUKKUOHO-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101009957
Record name Ethyl trans-3-dimethylaminoacrylate
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Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1117-37-9, 924-99-2
Record name Ethyl (2E)-3-(dimethylamino)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1117-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acrylic acid, 3-(dimethylamino)-, ethyl ester, (E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl trans-3-dimethylaminoacrylate
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Record name Ethyl trans-3-dimethylaminoacrylate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.445
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl trans-3-dimethylaminoacrylate
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Record name Ethyl 3-(dimethylamino)acrylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

120 ml of a toluene suspension of 50.40 g (0.62 mol) of dimethylammonium chloride were introduced with good stirring in the course of half an hour into 274.5 g of a toluene suspension which originated from the preparation of sodium ethyl formylacetate and which contained 71.2 g (0.515 mol) of sodium ethyl formylacetate. The reddish orange-coloured, mobile suspension was freed on a rotary evaporator in a slight vacuum (about 300 mbar) from low-boiling components and from about 80 to 90% of the toluene including the water passing over azeotropically. The solids were filtered off with suction and washed with 50 ml of toluene, and the combined filtrates were distilled in vacuo without a column. After a forerun of toluene, 85.8 g of colourless ethyl N,N-dimethyl-β-aminoacrylate passed over at 0.6 mbar and a head temperature of 94° to 95° C.
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71.2 g
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274.5 g
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dimethylammonium chloride
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50.4 g
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120 mL
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Synthesis routes and methods III

Procedure details

13.1 g (0.29 mol) of dimethylamine were introduced into a suspension of 40 g (0.29 mol) of sodium ethyl formylacetate in 50 ml of toluene and 50 ml of ethanol. HCl gas was then introduced until the point of neutrality was reached and the mixture was stirred at 20° C. for 2 h. After filtering off the precipitate with suction, the mixture was worked up in a customary manner. Ethyl β-dimethylaminoacrylate was obtained in a yield of 91.6%.
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40 g
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ethanol. HCl
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Synthesis routes and methods IV

Procedure details

I have found surprisingly conditions which allow the preparation of ethyl 2-trifluoroacetyl-3-(N,N-dimethylamino)-2-propenoate (2) from ethyl trifluoroacetoacetate and DMF acetals according to a general one-step reaction. Specifically, I found that compound 2 can be prepared in good yields (61-85%) by reacting ethyl trifluoroacetoacetate with DMF acetals in the presence of an organic acid such as acetic acid. While not wishing to be bound by theory, the success of this reaction condition appears to lie in the suppression of the loss of the trifluoroacetyl group from (2) through the attack of the alcohol by-products. In the absence of the organic acid, ethyl 3-(N,N-dimethylamino)-2-propenoate (4) is formed as the major product in all cases. My overall result is shown in Scheme 2.
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ethyl 2-trifluoroacetyl-3-(N,N-dimethylamino)-2-propenoate
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DMF acetals
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Synthesis routes and methods V

Procedure details

My result is especially surprising in view of the results reported by Beck et al., vide supra, who attempted to prepare (2) by reacting ethyl trifluoroacetoacetate with DMF dimethyl acetal in the presence of a catalytic quantity of p-toluenesulfonic acid. The reaction resulted in the formation of ethyl 3-(N,N-dimethylamino)-2-propenoate (4) in 75% yield. Presumably, the methanol by-product further reacted with the target compound (2) to give the unexpected product and methyl trifluoroacetate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-(Dimethylamino)acrylate
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Reactant of Route 6
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Customer
Q & A

Q1: What makes Ethyl 3-(Dimethylamino)acrylate a valuable reagent in organic synthesis?

A: this compound's value stems from its versatile reactivity as a Michael acceptor. The presence of both the electron-withdrawing ester group and the electron-donating dimethylamino group on the alkene makes it a reactive partner in various reactions. For example, it readily undergoes 1,4-conjugate additions with a variety of nucleophiles, as highlighted in paper []. This allows for the efficient formation of new carbon-carbon bonds, a fundamental transformation in organic synthesis.

Q2: Can you provide specific examples of how this compound has been used in the synthesis of pharmaceutical intermediates?

A: Certainly. In paper [], this compound serves as a starting material in the synthesis of a key intermediate for Dolutegravir, an antiretroviral drug used to manage HIV infection. The synthesis involves a multi-step sequence including condensation, substitution, cyclization, and hydrolysis reactions. Additionally, paper [] describes its use in the continuous flow synthesis of an intermediate for Floxacin, an antibiotic. The authors highlight the efficiency and safety advantages of this continuous flow approach.

Q3: Are there any studies investigating the impact of structural modifications on the reactivity of this compound?

A: Yes, paper [] delves into this aspect by exploring the synthesis and analysis of a family of β-substituted aminoacrylates, including this compound. The research examines how varying the substituents on the nitrogen atom influences the barrier to rotation around the carbon-nitrogen bond. These insights provide valuable information for tailoring the reactivity of these compounds for specific applications.

Q4: What are the potential advantages of using a continuous flow process for reactions involving this compound?

A: Paper [] specifically highlights the benefits of employing a continuous flow system for a reaction using this compound. The authors report several advantages compared to traditional batch reactions, including reduced reaction times, improved product yields, minimized waste generation, and enhanced safety profiles. These factors make continuous flow synthesis an attractive approach for the industrial production of pharmaceuticals and other fine chemicals.

Q5: Beyond its role as a Michael acceptor, are there other reaction pathways where this compound has shown utility?

A: Absolutely. Paper [] demonstrates the versatility of this compound in generating a variety of heterocyclic compounds. The authors describe its reaction with arenediazonium chlorides, leading to the formation of 2-(arylhydrazono)aldehydes. These intermediates serve as valuable building blocks for synthesizing diverse pyrazoles and arylazolopyrimidines, showcasing the compound's broader utility in heterocyclic chemistry.

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